Cas no 477312-67-7 (Carbamic acid, [(1S)-1-(3-bromophenyl)ethyl]-, phenylmethyl ester)
![Carbamic acid, [(1S)-1-(3-bromophenyl)ethyl]-, phenylmethyl ester structure](https://ja.kuujia.com/scimg/cas/477312-67-7x500.png)
Carbamic acid, [(1S)-1-(3-bromophenyl)ethyl]-, phenylmethyl ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, [(1S)-1-(3-bromophenyl)ethyl]-, phenylmethyl ester
- benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate
- Carbamic acid, [(1S)-1-(3-bromophenyl)ethyl]-, phenylmethyl ester (9CI)
- EN300-6259564
- F53325
- 477312-67-7
- benzyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate
- SCHEMBL6673601
- BENZYL (S)-(1-(3-BROMOPHENYL)ETHYL)CARBAMATE
-
- MDL: MFCD32196912
- インチ: InChI=1S/C16H16BrNO2/c1-12(14-8-5-9-15(17)10-14)18-16(19)20-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19)/t12-/m0/s1
- InChIKey: WUKNNBIUNQMMQF-LBPRGKRZSA-N
計算された属性
- せいみつぶんしりょう: 333.03644Da
- どういたいしつりょう: 333.03644Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 38.3Ų
Carbamic acid, [(1S)-1-(3-bromophenyl)ethyl]-, phenylmethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB03032-5g |
benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate |
477312-67-7 | 97% | 5g |
$1123 | 2023-09-07 | |
Enamine | EN300-6259564-0.25g |
benzyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate |
477312-67-7 | 0.25g |
$1117.0 | 2023-05-25 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB03032-5g |
benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate |
477312-67-7 | 97 | 5g |
$1123 | 2022-12-11 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB03032-1g |
benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate |
477312-67-7 | 97% | 1g |
$374 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610089-1g |
Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate |
477312-67-7 | 98% | 1g |
¥6861.00 | 2024-05-12 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB03032-1g |
benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate |
477312-67-7 | 97 | 1g |
$374 | 2022-12-11 | |
AstaTech | F53325-0.25/G |
BENZYL (S)-(1-(3-BROMOPHENYL)ETHYL)CARBAMATE |
477312-67-7 | 97% | 0.25g |
$214 | 2023-09-19 | |
AstaTech | F53325-1/G |
BENZYL (S)-(1-(3-BROMOPHENYL)ETHYL)CARBAMATE |
477312-67-7 | 97% | 1g |
$535 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610089-250mg |
Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate |
477312-67-7 | 98% | 250mg |
¥2959.00 | 2024-05-12 | |
Enamine | EN300-6259564-0.05g |
benzyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate |
477312-67-7 | 0.05g |
$1020.0 | 2023-05-25 |
Carbamic acid, [(1S)-1-(3-bromophenyl)ethyl]-, phenylmethyl ester 関連文献
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
Carbamic acid, [(1S)-1-(3-bromophenyl)ethyl]-, phenylmethyl esterに関する追加情報
Carbamic acid, [(1S)-1-(3-bromophenyl)ethyl]-, phenylmethyl ester (CAS No. 477312-67-7): A Comprehensive Overview
Carbamic acid, [(1S)-1-(3-bromophenyl)ethyl]-, phenylmethyl ester, identified by its CAS number 477312-67-7, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the class of carbamates and has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a chiral center at the carbon atom in the side chain, specifically the (1S) configuration, makes this compound of particular interest for research involving stereoselective synthesis and pharmacological evaluation.
The molecular structure of Carbamic acid, [(1S)-1-(3-bromophenyl)ethyl]-, phenylmethyl ester consists of a phenylmethyl ester group attached to a carbamic acid moiety, which is further linked to a (1S)-1-(3-bromophenyl)ethyl group. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis. The bromine substituent on the phenyl ring enhances reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
In recent years, there has been a surge in research focused on the development of novel carbamate-based drugs due to their broad spectrum of biological activities. Carbamates have shown promise as intermediates in the synthesis of herbicides, insecticides, and pharmaceuticals. Specifically, derivatives of carbamic acid have been investigated for their potential as kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.
The stereochemistry of carbamates plays a pivotal role in their biological activity. The (1S) configuration in Carbamic acid, [(1S)-1-(3-bromophenyl)ethyl]-, phenylmethyl ester may confer specific interactions with biological targets, influencing both potency and selectivity. This has led to extensive studies aimed at understanding how stereochemistry influences pharmacokinetic and pharmacodynamic properties. Advanced computational methods, including molecular modeling and quantum mechanics calculations, are increasingly employed to predict and rationalize these effects.
One of the most compelling aspects of this compound is its utility as a building block for more complex molecules. The combination of a chiral center and reactive functional groups makes it an attractive candidate for constructing novel drug candidates. For instance, researchers have explored its use in generating enantiomerically pure compounds that exhibit enhanced therapeutic effects with reduced side effects. This approach aligns with the growing trend toward personalized medicine, where tailored molecular structures are designed to optimize patient outcomes.
The synthesis of Carbamic acid, [(1S)-1-(3-bromophenyl)ethyl]-, phenylmethyl ester involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps typically include the formation of the carbamate bond followed by functionalization of the side chain. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes. For example, catalytic asymmetric hydrogenation techniques have been employed to achieve high enantiomeric excess during chiral center formation.
The pharmaceutical industry has shown particular interest in carbamate derivatives due to their potential as bioactive molecules. Several clinical trials have evaluated carbamate-based drugs for their efficacy in treating neurological disorders, cardiovascular diseases, and metabolic conditions. While these trials have yielded mixed results thus far, they underscore the importance of continued research into this class of compounds. The unique structural features of Carbamic acid, [(1S)-1-(3-bromophenyl)ethyl]-, phenylmethyl ester make it a valuable candidate for further exploration in drug discovery programs.
The role of computational chemistry in understanding the behavior of complex molecules cannot be overstated. By leveraging high-performance computing resources, researchers can simulate interactions between Carbamic acid, [(1S)-1-(3-bromophenyl)ethyl]-, phenylmethyl ester and biological targets at an atomic level. These simulations provide insights into binding affinities and mechanism-of-action data that are critical for optimizing drug design. Additionally, machine learning algorithms are being developed to predict physicochemical properties and biological activities based on molecular structure alone.
In conclusion, Carbamic acid [(1S)-1-(3-bromophenyl)ethyl]-phenylmethyl ester (CAS No. 477312-67-7) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features combined with its synthetic versatility make it an invaluable tool for medicinal chemists seeking to design novel therapeutics. As our understanding of molecular interactions continues to evolve through interdisciplinary approaches involving organic chemistry,biological assays,and computational modeling,the applications of this compound are expected to expand further into uncharted territories.
477312-67-7 (Carbamic acid, [(1S)-1-(3-bromophenyl)ethyl]-, phenylmethyl ester) 関連製品
- 1250689-18-9(1-(3-azidopropyl)-1H-pyrazole)
- 1155072-35-7(1-(2,2,2-Trifluoroethyl)-1H-pyrrole-2-carboxylic acid)
- 1376047-60-7(methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)
- 52660-66-9(4-(2-Aminoethoxy)benzoic acid)
- 941876-51-3(N-(2,3-dimethylphenyl)-2-2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide)
- 1187385-92-7(5-Bromo-2-propylaminopyrimidine)
- 2225176-50-9(5-Fluoro-2-ethylpyridine-4-boronic acid)
- 37455-55-3(4-Methyl-2-propyl-1H-imidazole)
- 1806068-01-8(3-Bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetonitrile)
- 2228302-84-7(tert-butyl 5,5-dimethyl-2-(2-oxoethyl)piperidine-1-carboxylate)




